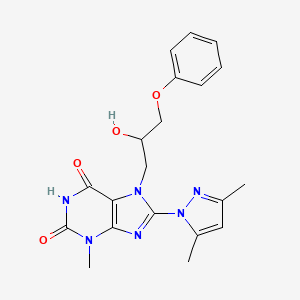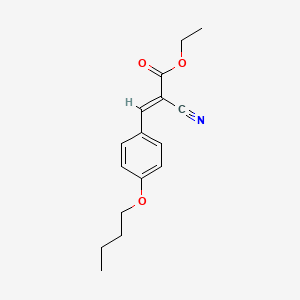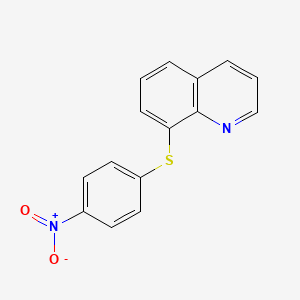![molecular formula C17H18N2S B12000971 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- CAS No. 62871-47-0](/img/structure/B12000971.png)
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-[(2-methylpropyl)thio]phenyl substituent, which can influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the 2-[(2-methylpropyl)thio]phenyl group. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 2-[(2-methylpropyl)thio]benzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-[(2-methylpropyl)thio] group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
N-Substituted Benzimidazoles: From substitution reactions.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Benzimidazole derivatives are known to interact with DNA and proteins, making them useful in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core can intercalate with DNA, disrupting its function, while the 2-[(2-methylpropyl)thio]phenyl group can enhance binding affinity and specificity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function.
Similar Compounds:
- 1H-Benzimidazole, 2-phenyl-
- 1H-Benzimidazole, 2-methyl-
- 1H-Benzimidazole, 2-(methylthio)-
Comparison: 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is unique due to the presence of the 2-[(2-methylpropyl)thio]phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives. This substituent can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, the sulfur atom in the thioether group can participate in specific interactions with biological targets, providing unique pharmacological properties.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
Propriétés
| 62871-47-0 | |
Formule moléculaire |
C17H18N2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-[2-(2-methylpropylsulfanyl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2S/c1-12(2)11-20-16-10-6-3-7-13(16)17-18-14-8-4-5-9-15(14)19-17/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clé InChI |
IKBSWTZMWQXRMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)

![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)

![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)


